3-[18-(2-carboxyethyl)-12-ethenyl-7-(hydroxymethyl)-3,8,13,17-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid
Overview
Description
3-[18-(2-carboxyethyl)-12-ethenyl-7-(hydroxymethyl)-3,8,13,17-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid is a naturally occurring porphyrin derivative. It is a derivative of the fecal porphyrin Deuteroporphyrin IX, which is found in patients with endemic chronic arsenic poisoning. This compound is involved in many biochemical processes, including the synthesis of proteins, lipids, and carbohydrates .
Mechanism of Action
Target of Action
Deuteroporphyrin IX 2-vinyl, 4-hydroxymethyl (DPVH) is a derivative of the fecal porphyrin Deuteroporphyrin IX . It is involved in many biochemical processes, including the synthesis of proteins, lipids, and carbohydrates
Mode of Action
It is known to be involved in various biochemical processes .
Biochemical Pathways
DPVH is a naturally occurring porphyrin derivative . Porphyrins are essential for the function of hemoglobin, a protein in your red blood cells that links to porphyrin, binds iron, and carries oxygen to your cells and carbon dioxide away from your cells . .
Result of Action
Research has shown DPVH to have anti-inflammatory and antioxidant properties . It has been used to study the biochemical and physiological effects of porphyrins . .
Biochemical Analysis
Biochemical Properties
Deuteroporphyrin IX 2-vinyl, 4-hydroxymethyl plays a crucial role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, contributing to the compound’s diverse biochemical roles .
Cellular Effects
Deuteroporphyrin IX 2-vinyl, 4-hydroxymethyl has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Deuteroporphyrin IX 2-vinyl, 4-hydroxymethyl involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. These interactions allow it to exert its effects at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Deuteroporphyrin IX 2-vinyl, 4-hydroxymethyl change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Deuteroporphyrin IX 2-vinyl, 4-hydroxymethyl vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Deuteroporphyrin IX 2-vinyl, 4-hydroxymethyl is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Deuteroporphyrin IX 2-vinyl, 4-hydroxymethyl is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of Deuteroporphyrin IX 2-vinyl, 4-hydroxymethyl and its effects on activity or function are complex. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
it is likely that large-scale synthesis would follow similar routes to laboratory synthesis, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-[18-(2-carboxyethyl)-12-ethenyl-7-(hydroxymethyl)-3,8,13,17-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.
Reduction: The vinyl group can be reduced to an ethyl group.
Substitution: The vinyl group can participate in addition reactions with nucleophiles.
Common Reagents and Conditions
Common reagents and conditions for these reactions include:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Deuteroporphyrin IX 2-carboxyethyl, 4-hydroxymethyl.
Reduction: Deuteroporphyrin IX 2-ethyl, 4-hydroxymethyl.
Substitution: Various substituted porphyrins depending on the nucleophile used.
Scientific Research Applications
3-[18-(2-carboxyethyl)-12-ethenyl-7-(hydroxymethyl)-3,8,13,17-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid has several scientific research applications:
Chemistry: Used as a model compound to study the properties and reactions of porphyrins.
Biology: Investigated for its role in biochemical processes such as the synthesis of proteins, lipids, and carbohydrates.
Medicine: Studied for its potential anti-inflammatory and antioxidant properties.
Comparison with Similar Compounds
Similar Compounds
Protoporphyrin IX: Another naturally occurring porphyrin with similar biochemical roles.
Uroporphyrin III: A porphyrin involved in heme biosynthesis.
Coproporphyrin III: Another porphyrin involved in heme biosynthesis.
Uniqueness
3-[18-(2-carboxyethyl)-12-ethenyl-7-(hydroxymethyl)-3,8,13,17-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid is unique due to its specific modifications at the 2- and 4-positions, which confer distinct chemical and biological properties. These modifications make it a valuable compound for studying the effects of porphyrin derivatives in various biochemical processes .
Properties
IUPAC Name |
3-[18-(2-carboxyethyl)-12-ethenyl-7-(hydroxymethyl)-3,8,13,17-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34N4O5/c1-6-20-16(2)24-11-25-17(3)21(7-9-32(39)40)29(35-25)14-30-22(8-10-33(41)42)18(4)26(36-30)13-31-23(15-38)19(5)27(37-31)12-28(20)34-24/h6,11-14,34,36,38H,1,7-10,15H2,2-5H3,(H,39,40)(H,41,42) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCXGHPEGYLZLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C(=C(C(=N5)C=C1N2)CO)C)C=C)C)C(=C3CCC(=O)O)C)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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